![molecular formula C24H35Cl2FN2O3 B2883444 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride CAS No. 1215693-72-3](/img/structure/B2883444.png)
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride
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Description
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H35Cl2FN2O3 and its molecular weight is 489.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel derivatives involving piperazine structures, which are evaluated for their antimicrobial activities. These studies focus on developing compounds with potential applications in combating microbial resistance. For instance, the synthesis of various piperazine derivatives has shown good to moderate antimicrobial activities against several test microorganisms, highlighting the chemical's potential as a basis for new antimicrobial agents (Bektaş et al., 2010).
Dopamine Uptake Inhibitor Synthesis
The compound has been investigated for its role as a dopamine uptake inhibitor, with studies focusing on developing a robust synthesis process for therapeutic applications. Research aimed at improving the yield and reproducibility of the synthesis process has led to significant advancements, potentially aiding in the production of treatments for disorders related to dopamine imbalance (Ironside et al., 2002).
Antidepressant and Antianxiety Activity
Further studies have explored the synthesis of novel piperazine derivatives with potential antidepressant and antianxiety activities. Through detailed pharmacological evaluation, certain compounds have shown significant activity, suggesting their potential use in treating depressive and anxiety disorders (Kumar et al., 2017).
Antimalarial Agents
The exploration of piperazine derivatives as antimalarial agents has also been a subject of scientific inquiry. The synthesis and structure-activity relationship studies of these compounds have identified key features crucial for antiplasmodial activity, offering insights into the design of new antimalarial drugs (Mendoza et al., 2011).
Serotonin Reuptake Inhibitors
Research into the development of serotonin-selective reuptake inhibitors (SSRIs) has included the synthesis of piperazine derivatives as potential candidates. These studies aim to create compounds with improved profiles over existing SSRIs, possibly offering treatments with fewer adverse reactions (Dorsey et al., 2004).
properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[2-(2-propan-2-ylphenoxy)ethoxy]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FN2O3.2ClH/c1-19(2)21-7-3-6-10-24(21)30-16-15-29-18-20(28)17-26-11-13-27(14-12-26)23-9-5-4-8-22(23)25;;/h3-10,19-20,28H,11-18H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGXTOYLYIXFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCOCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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